molecular formula C18H24BrNO3 B267186 [3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone

Numéro de catalogue B267186
Poids moléculaire: 382.3 g/mol
Clé InChI: ARDMKVSXGBLPOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone is a chemical compound that is commonly known as BRL-15572. It is a selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that is involved in the regulation of reward and motivation. By blocking the action of dopamine at the D3 receptor, BRL-15572 may reduce the reinforcing effects of drugs of abuse and may also improve the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a high affinity and selectivity for the dopamine D3 receptor. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models and may also improve the symptoms of schizophrenia and Parkinson's disease. BRL-15572 has also been shown to have a low propensity for inducing extrapyramidal side effects, which are a common side effect of conventional antipsychotic medications.

Avantages Et Limitations Des Expériences En Laboratoire

BRL-15572 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for the specific manipulation of this receptor in animal models. BRL-15572 has also been shown to have a low propensity for inducing extrapyramidal side effects, which makes it a safer alternative to conventional antipsychotic medications. However, one limitation of BRL-15572 is that it may not be effective in all individuals, as the response to dopamine receptor antagonists can vary between individuals.

Orientations Futures

There are several future directions for the study of BRL-15572. One potential direction is the development of new drugs that target the dopamine D3 receptor for the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another potential direction is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders. In addition, further research is needed to determine the optimal dosing and administration of BRL-15572 for therapeutic use.
Conclusion:
In conclusion, BRL-15572 is a selective antagonist of the dopamine D3 receptor that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, reduce the reinforcing effects of drugs of abuse, and may also improve the symptoms of schizophrenia and Parkinson's disease. BRL-15572 has several advantages for lab experiments, including its selectivity and low propensity for inducing extrapyramidal side effects. However, further research is needed to determine the optimal dosing and administration of BRL-15572 for therapeutic use.

Méthodes De Synthèse

The synthesis of BRL-15572 involves the reaction of 3-bromo-4-hydroxybenzaldehyde with tetrahydrofuran-2-ylmethanol in the presence of a base, followed by the reaction with 4-methylpiperidine-1-carboxylic acid to form the final product. The synthesis of BRL-15572 has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

BRL-15572 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has been studied for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Propriétés

Nom du produit

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone

Formule moléculaire

C18H24BrNO3

Poids moléculaire

382.3 g/mol

Nom IUPAC

[3-bromo-4-(oxolan-2-ylmethoxy)phenyl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H24BrNO3/c1-13-6-8-20(9-7-13)18(21)14-4-5-17(16(19)11-14)23-12-15-3-2-10-22-15/h4-5,11,13,15H,2-3,6-10,12H2,1H3

Clé InChI

ARDMKVSXGBLPOT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

SMILES canonique

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.